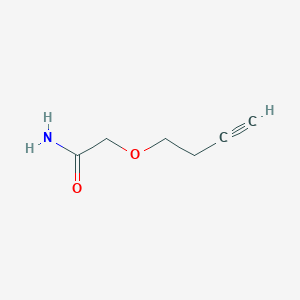

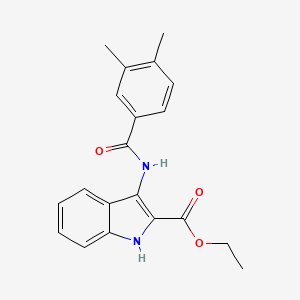

![molecular formula C19H16Cl2N2O4S B2795504 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 477568-63-1](/img/structure/B2795504.png)

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, also known as DTTB, is a chemical compound that has been widely used in scientific research due to its unique properties. DTTB is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers studying various biological processes.

Scientific Research Applications

Anticancer Activity

A notable application of thiazole-containing compounds is in the field of anticancer research. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent efficacy compared to the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated significant antimicrobial and antifungal activities. Research into N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives revealed promising antimicrobial action against both gram-positive and gram-negative bacterial species, as well as antifungal effects against species like Candida albicans and Aspergillus niger (Chawla, 2016).

Antioxidant Properties

The antioxidant potential of new thiazole derivatives has been explored, with studies demonstrating that some synthesized compounds exhibit potent antioxidant activity. This research opens avenues for the development of novel antioxidants which could have implications for health and disease prevention (Jaishree et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural characterization of thiazole-containing compounds are critical for understanding their potential applications. A study focused on the synthesis, crystal structure, and analysis of physical parameters of novel thiazol-2-amine compounds, providing valuable insights into their molecular properties and potential uses (GayathriB. et al., 2019).

Corrosion Inhibition

Research has also extended into the application of thiazole derivatives as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. This application demonstrates the versatile utility of thiazole-containing compounds beyond biomedical research, indicating their potential in industrial and engineering contexts (Yadav et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in the folding, stabilization, and degradation of other proteins.

Biochemical Pathways

Given its potential interaction with heat shock protein hsp 90-alpha, it could influence various cellular processes, including protein folding and degradation, signal transduction, and cellular response to stress .

Result of Action

Based on its potential interaction with heat shock protein hsp 90-alpha, it could influence protein homeostasis within cells, potentially leading to changes in cellular function and viability .

properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O4S/c1-25-15-6-10(7-16(26-2)17(15)27-3)18(24)23-19-22-14(9-28-19)12-5-4-11(20)8-13(12)21/h4-9H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDZOMUYBGHXJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2795428.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2795429.png)

![[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid](/img/structure/B2795431.png)

![N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide](/img/structure/B2795432.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2795435.png)

![(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2795440.png)

![1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2795442.png)